

Technical Guide: Crystallographic Analysis of a Benzopyran Analogue

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Compound of Interest

Compound Name: *8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine*

Cat. No.: *B040512*

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Disclaimer: Despite a comprehensive search of scientific literature and crystallographic databases, no experimental crystal structure data for **8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine** is publicly available at the time of this report.

This guide presents a detailed crystallographic analysis of a closely related compound, 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, to illustrate the expected data and methodologies for such a study. The structural data and experimental protocols provided herein pertain exclusively to this analogue.

Introduction

The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its chemical and physical properties, and for rational drug design. This technical guide outlines the crystallographic data and the experimental workflow for the structural elucidation of 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, a structural analogue of the target compound. The methodologies described are standard for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The crystallographic data for 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine has been determined by single-crystal X-ray diffraction. The compound crystallizes with two independent

molecules in the asymmetric unit.[1] A summary of the key crystal data and refinement parameters is presented in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₀ H ₁₃ NO ₂
Formula Weight	179.21 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	23.4234 (14)
b (Å)	5.0054 (3)
c (Å)	15.9408 (10)
β (°)	97.210 (6)
Volume (Å ³)	1854.2 (2)
Z	8
Temperature (K)	291
Radiation	Cu Kα (λ = 1.54184 Å)
Absorption Coefficient (mm ⁻¹)	0.73
Crystal Size (mm)	0.22 × 0.20 × 0.18

Data Collection and Refinement Statistics

Parameter	Value
Diffractometer	Agilent Xcalibur (Eos, Gemini)
Reflections Collected	6857
Independent Reflections	3281
R _{int}	0.030
Reflections with I > 2σ(I)	2471
R[F ² > 2σ(F ²)]	0.041
wR(F ²)	0.114
Goodness-of-fit (S)	1.02
No. of Parameters	240
H-atom Treatment	Constrained
Δρ _{max} , Δρ _{min} (e Å ⁻³)	0.15, -0.16

Molecular and Crystal Structure

The asymmetric unit of the title compound contains two crystallographically independent molecules with similar geometries. In both molecules, the six-membered oxazine ring adopts a half-chair conformation.^[1] No significant hydrogen bonding or π–π stacking interactions are observed in the crystal structure.^[1]

Experimental Protocols

Synthesis and Crystallization

The title compound, 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, was synthesized by the reaction of 2-methoxyphenol, formaldehyde, and methylamine.^[1] The synthesis of a related compound, 8-methoxy-3-(4-methoxyphenethyl)-3,4-dihydro-2H-1,3-benzoxazine, involved refluxing o-methoxyphenol, formalin, and p-methoxyphenethylamine in dioxane.^[2]

For the title compound, a mixture of methylamine (40 wt% in water), formaldehyde (37 wt% in water), and 4-methoxyphenol in 1,4-dioxane was stirred at 90 °C for 5 hours. After

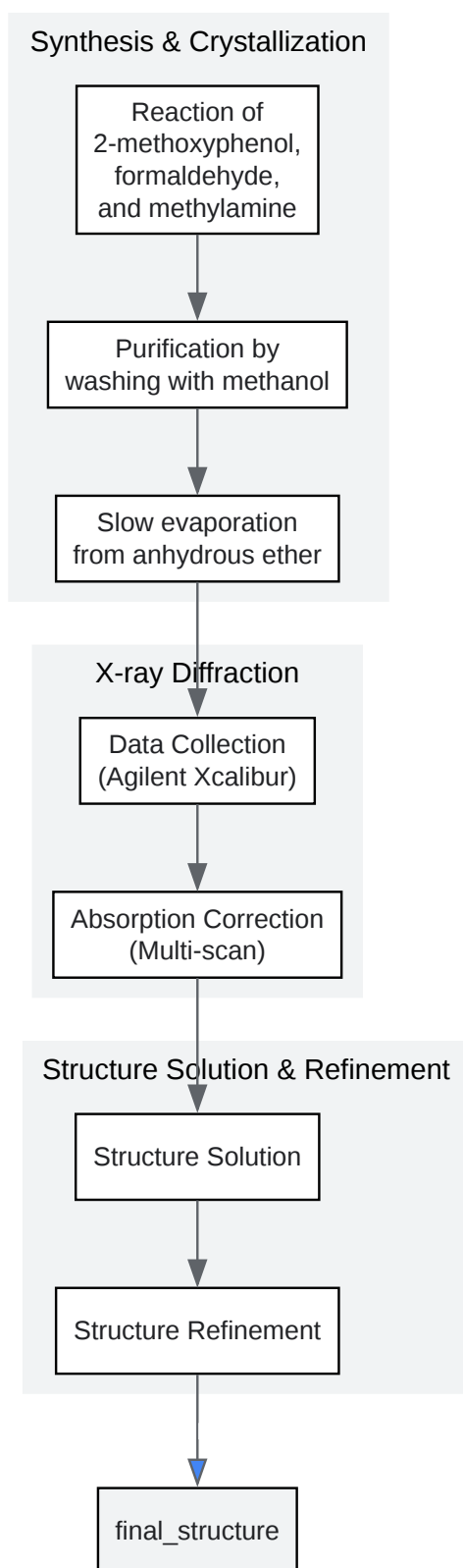
concentration, a yellowish-brown viscous liquid was obtained. This was washed with methanol to precipitate a yellowish powder. Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation from an anhydrous ether solution.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on an Agilent Xcalibur (Eos, Gemini) diffractometer using Cu K α radiation.[1] A multi-scan absorption correction was applied using CrysAlis PRO.[1] The structure was solved and refined using standard crystallographic software. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination



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Caption: Workflow for the determination of the crystal structure.

As no specific signaling pathways involving **8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine** were identified in the literature, a corresponding diagram could not be generated.

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References

- 1. 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[1-(8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine | Molport-050-068-862 | Novel [molport.com]
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